molecular formula C12H15NO3 B14831481 5-Cyclopropoxy-2-isopropoxynicotinaldehyde

5-Cyclopropoxy-2-isopropoxynicotinaldehyde

Katalognummer: B14831481
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: WDDMJCAOLGGYEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-2-isopropoxynicotinaldehyde is an organic compound with the molecular formula C12H15NO2 It features a cyclopropoxy group and an isopropoxy group attached to a nicotinaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-isopropoxynicotinaldehyde typically involves the following steps:

    Formation of the Nicotinaldehyde Core: This can be achieved through the oxidation of nicotinyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Introduction of the Cyclopropoxy Group: This step involves the reaction of the nicotinaldehyde with cyclopropyl bromide in the presence of a base like potassium carbonate (K2CO3) to form the cyclopropoxy derivative.

    Introduction of the Isopropoxy Group: The final step involves the reaction of the intermediate with isopropyl bromide under similar conditions to introduce the isopropoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-2-isopropoxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 5-Cyclopropoxy-2-isopropoxynicotinic acid

    Reduction: 5-Cyclopropoxy-2-isopropoxynicotinalcohol

    Substitution: Derivatives with different functional groups replacing the cyclopropoxy or isopropoxy groups

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-2-isopropoxynicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-2-isopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The cyclopropoxy and isopropoxy groups may also contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Cyclopropyl-2-isopropoxynicotinaldehyde: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.

    5-Cyclopropoxy-2-methoxynicotinaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.

    5-Cyclopropoxy-2-ethoxynicotinaldehyde: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

5-Cyclopropoxy-2-isopropoxynicotinaldehyde is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

5-cyclopropyloxy-2-propan-2-yloxypyridine-3-carbaldehyde

InChI

InChI=1S/C12H15NO3/c1-8(2)15-12-9(7-14)5-11(6-13-12)16-10-3-4-10/h5-8,10H,3-4H2,1-2H3

InChI-Schlüssel

WDDMJCAOLGGYEO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=C(C=N1)OC2CC2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.